(1-Hexadecanoyloxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate
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Overview
Description
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is a type of triacylglycerol, which is a lipid molecule composed of glycerol esterified with three fatty acids: palmitic acid, oleic acid, and linoleic acid . This compound is commonly found in seed and vegetable oils, including olive, sesame, soybean, canola, corn, and hazelnut . It is also used as a standard triglyceride component in the analysis of sesame oil for pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids (palmitic acid, oleic acid, and linoleic acid). The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the compound is often produced through enzymatic transesterification processes. Lipases are used to catalyze the reaction between glycerol and the fatty acids, resulting in a more efficient and environmentally friendly production method.
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:
Transesterification: The compound can undergo transesterification reactions with other alcohols or fatty acids, leading to the formation of different triacylglycerols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Transesterification: Lipases or chemical catalysts like sodium methoxide are commonly used.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (palmitic acid, oleic acid, linoleic acid) and glycerol.
Transesterification: Different triacylglycerols depending on the reactants used.
Scientific Research Applications
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol has various scientific research applications:
Mechanism of Action
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol acts as a triglyceride, a type of fat found in the blood used by the body to produce energy. It reduces interfacial tension at the air/water interfaces in the alveoli, preventing the tension from collapsing the alveolar membranes and leading to respiratory distress . This mechanism is crucial for maintaining proper lung function and preventing respiratory issues.
Comparison with Similar Compounds
1-Oleoyl-2-palmitoyl-3-linoleoyl-rac-glycerol: Contains oleic acid at the sn-1 position, palmitic acid at the sn-2 position, and linoleic acid at the sn-3 position.
1,2-Dilinoleoyl-3-palmitoyl-rac-glycerol: Contains linoleic acid at the sn-1 and sn-2 positions, and palmitic acid at the sn-3 position.
1,2-Dioleoyl-3-palmitoyl-rac-glycerol: Contains oleic acid at the sn-1 and sn-2 positions, and palmitic acid at the sn-3 position.
Uniqueness: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is unique due to its specific combination of fatty acids, which provides distinct physical and chemical properties. Its presence in various seed and vegetable oils contributes to their nutritional value and stability .
Biological Activity
The compound (1-Hexadecanoyloxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate , also known as a type of glycerolipid, is of significant interest in biological research due to its potential therapeutic applications and its role in various biological processes. This article reviews the biological activity of this compound, focusing on its molecular structure, biochemical properties, and relevant research findings.
Molecular Structure and Properties
The compound's molecular formula is C55H102O6, and it features a complex structure that includes multiple fatty acid chains. The main components are:
- Hexadecanoyloxy (palmitic acid derivative)
- Octadecadienoic acid (linoleic acid derivative)
- Octadecenoate (oleic acid derivative)
This configuration suggests that the compound may exhibit properties associated with both saturated and unsaturated fatty acids, influencing its biological interactions.
Chemical Structure
Chemical Structure
1. Antioxidant Properties
Research indicates that compounds with similar fatty acid structures can exhibit antioxidant activities. For instance, linoleic acid has been shown to reduce oxidative stress in cellular models, potentially contributing to the protective effects against various diseases .
2. Anti-inflammatory Effects
Glycerolipids have been linked to anti-inflammatory responses. Studies suggest that the presence of unsaturated fatty acids in the compound may modulate inflammatory pathways by reducing cytokine production and inhibiting pro-inflammatory signaling pathways .
3. Role in Lipid Metabolism
The compound may influence lipid metabolism through its structural components. For example, the presence of palmitoyl and oleoyl groups can affect membrane fluidity and lipid signaling, which are crucial for cellular functions such as insulin sensitivity and energy homeostasis .
Case Study 1: Glycerolipids in Cardiovascular Health
A study examined the effects of glycerolipids on cardiovascular health, highlighting that certain glycerolipid compositions could lower LDL cholesterol levels and improve endothelial function. The study suggested that compounds like This compound might share similar benefits due to their fatty acid profiles .
Case Study 2: Anti-cancer Properties
Another investigation focused on the anti-cancer potential of fatty acid derivatives. The results indicated that specific glycerolipids could induce apoptosis in cancer cells while sparing normal cells, suggesting a therapeutic window for compounds like This compound .
Research Findings Summary Table
Properties
IUPAC Name |
(1-hexadecanoyloxy-3-octadeca-9,12-dienoyloxypropan-2-yl) octadec-9-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLAHZTWGPHKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H100O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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